(2,4-Difluorobenzyl)hydrazine hydrochloride chemical properties
(2,4-Difluorobenzyl)hydrazine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of (2,4-Difluorobenzyl)hydrazine Hydrochloride
Abstract and Scope
(2,4-Difluorobenzyl)hydrazine hydrochloride (CAS No: 1446360-19-5) is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of a difluorinated benzyl moiety onto a hydrazine functional group creates a versatile chemical intermediate. The fluorine atoms are known to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this scaffold valuable in modern drug discovery.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and analytical characterization, intended for researchers, chemists, and drug development professionals. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and explore the compound's utility as a building block for more complex molecules.
Physicochemical and Structural Properties
(2,4-Difluorobenzyl)hydrazine is structurally characterized by a hydrazine group (-NHNH₂) attached to a methylene bridge, which is in turn bonded to a 2,4-difluorinated benzene ring. The hydrochloride salt form enhances its stability and handling properties as a solid.
| Property | Value | Source |
| IUPAC Name | [(2,4-difluorophenyl)methyl]hydrazine;hydrochloride | [2] |
| CAS Number | 1446360-19-5 | [3] |
| Molecular Formula | C₇H₉ClF₂N₂ | [3] |
| Molecular Weight | 194.61 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 210 °C (decomposes) (data for phenyl analog) | [4][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [4][5] |
| Stability | Can be hygroscopic; stable under recommended storage | [5] |
Synthesis and Mechanistic Considerations
The synthesis of (2,4-Difluorobenzyl)hydrazine hydrochloride is most commonly achieved via a nucleophilic substitution reaction, a cornerstone of synthetic organic chemistry. This approach offers high efficiency and utilizes readily available starting materials.
Primary Synthetic Pathway: Nucleophilic Substitution
The predominant route involves the reaction of a 2,4-difluorobenzyl halide (typically the chloride or bromide) with an excess of hydrazine hydrate. The reaction proceeds via a classic Sₙ2 mechanism.
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Causality of Experimental Design:
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Nucleophile: Hydrazine (N₂H₄) serves as a potent nucleophile. The use of a large excess is critical to minimize the formation of the N,N'-bis(2,4-difluorobenzyl)hydrazine byproduct, which can occur if the newly formed product acts as a nucleophile itself.
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Solvent: A polar protic solvent like ethanol is often chosen. It effectively solvates the hydrazine and the halide leaving group, facilitating the reaction, but is not so polar as to significantly slow down the Sₙ2 reaction.
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Base: A mild base such as sodium bicarbonate is included to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction, preventing the protonation of hydrazine which would render it non-nucleophilic.[6]
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Salt Formation: The final step involves acidification with hydrochloric acid. This protonates the basic hydrazine moiety, converting the free base (which may be an oil or low-melting solid) into its stable, crystalline hydrochloride salt, simplifying isolation and purification.[6]
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Caption: High-level workflow for the synthesis of (2,4-Difluorobenzyl)hydrazine HCl.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high purity.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorobenzyl chloride (1.0 eq.), hydrazine hydrate (3.0 eq.), and ethanol (10 mL per gram of halide).
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Base Addition: Add sodium bicarbonate (2.0 eq.) to the mixture. The base will neutralize the HCl generated in situ.
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Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide sufficient activation energy for the Sₙ2 reaction to proceed at a practical rate.
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Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extraction: Dissolve the residue in ethyl acetate and wash with water to remove excess hydrazine and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (2,4-Difluorobenzyl)hydrazine free base.
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Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring.
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Isolation and Purification: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any non-basic impurities, and dry under vacuum. Recrystallization from an ethanol/ether mixture can be performed for higher purity.[6]
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the final compound.
| Technique | Expected Observations |
| ¹H NMR | - Ar-H: Multiplets in the aromatic region (~6.9-7.5 ppm) showing complex splitting due to H-F and H-H coupling. - CH₂: A singlet or narrowly split multiplet (~4.0 ppm) corresponding to the benzylic protons. - NH/NH₂: Broad signals that may be exchangeable with D₂O. |
| ¹³C NMR | - Ar-C: Multiple signals in the aromatic region (~110-165 ppm). Carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants.[7][8] - CH₂: A signal around 45-55 ppm. |
| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms at the C2 and C4 positions. |
| IR (KBr) | - N-H stretch: Broad peaks in the 3100-3300 cm⁻¹ region. - Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹. - C-F stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[9] |
| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the free base [M+H]⁺ at m/z ≈ 159.07, corresponding to C₇H₉F₂N₂⁺. |
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of (2,4-Difluorobenzyl)hydrazine hydrochloride stems from the reactivity of the terminal -NH₂ group, which is a strong nucleophile.
Core Reactivity: Formation of Hydrazones and Heterocycles
A primary application is its condensation reaction with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in medicinal chemistry for linking molecular fragments and is often a key step in the synthesis of heterocyclic cores like pyrazoles and indazoles.[10][11]
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Mechanistic Insight: The reaction is typically acid-catalyzed. The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. The 2,4-difluorobenzyl group remains intact and serves as a key pharmacophore.
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